![molecular formula C10H14ClN3O2 B13637439 (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)
(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group and a morpholino group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of ®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol typically involves the reaction of 2-chloro-4,6-dichloropyrimidine with ®-3-methylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols, forming new pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of ®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol involves its interaction with specific molecular targets and pathways. The chloro and morpholino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: Lacks the morpholino group, which may result in different biological activities and chemical reactivity.
6-(3-Methylmorpholino)-2,4-dichloropyrimidine:
4-Morpholinopyrimidine: Lacks the chloro group, which may affect its binding properties and biological activities.
The uniqueness of ®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14ClN3O2 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
[2-chloro-6-(3-methylmorpholin-4-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O2/c1-7-6-16-3-2-14(7)9-4-8(5-15)12-10(11)13-9/h4,7,15H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
JQBYRSYQPCKLLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC(=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)
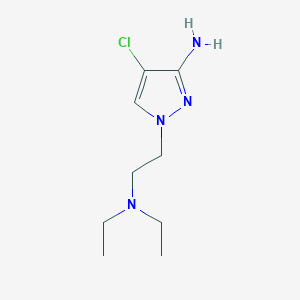
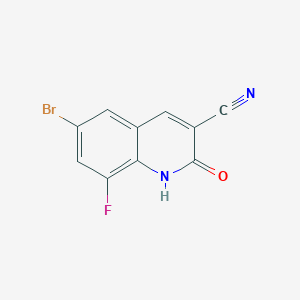



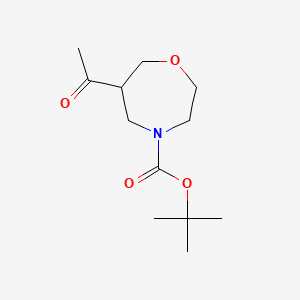
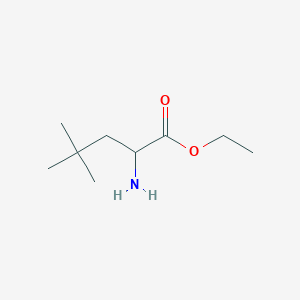


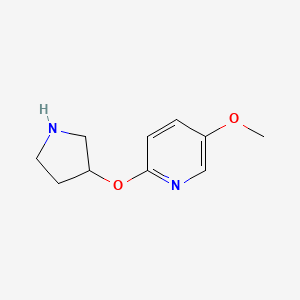
![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)


